molecular formula C19H32N2O3 B11589262 1,5-Dimethyl-3,7-dipentanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one

1,5-Dimethyl-3,7-dipentanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B11589262
M. Wt: 336.5 g/mol
InChI Key: CLYIQTRBQWHFKU-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3,7-dipentanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound with a unique bicyclic structure. This compound is known for its rigid framework and the presence of closely spaced nitrogen atoms, which make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3,7-dipentanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with pentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3,7-dipentanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-3,7-dipentanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3,7-dipentanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to bind effectively to enzymes or receptors, modulating their activity. The presence of nitrogen atoms in the structure facilitates the formation of hydrogen bonds and coordination complexes, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • 1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • 3-Diphenoxyphosphoryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Uniqueness

1,5-Dimethyl-3,7-dipentanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one stands out due to its unique dipentanoyl groups, which enhance its lipophilicity and potentially improve its ability to cross biological membranes. This feature makes it a valuable compound for drug development and other applications where membrane permeability is crucial .

Properties

Molecular Formula

C19H32N2O3

Molecular Weight

336.5 g/mol

IUPAC Name

1,5-dimethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C19H32N2O3/c1-5-7-9-15(22)20-11-18(3)13-21(16(23)10-8-6-2)14-19(4,12-20)17(18)24/h5-14H2,1-4H3

InChI Key

CLYIQTRBQWHFKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CC2(CN(CC(C1)(C2=O)C)C(=O)CCCC)C

Origin of Product

United States

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